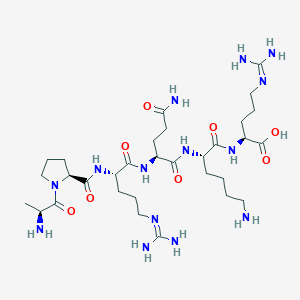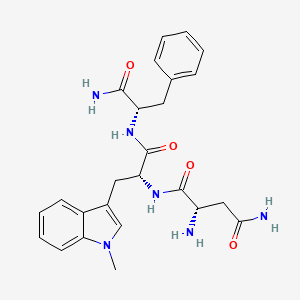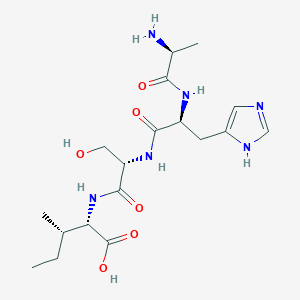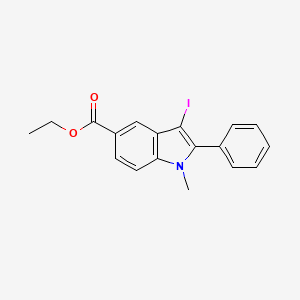![molecular formula C17H16N4O5 B12522563 Butanamide, 2-[(3-methoxy-5-nitrophenyl)azo]-3-oxo-N-phenyl- CAS No. 652139-51-0](/img/structure/B12522563.png)
Butanamide, 2-[(3-methoxy-5-nitrophenyl)azo]-3-oxo-N-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanamide, 2-[(3-methoxy-5-nitrophenyl)azo]-3-oxo-N-phenyl- is an azo compound commonly used in dyes, pigments, and colorants. This compound is known for its vibrant color properties and stability, making it a popular choice in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, 2-[(3-methoxy-5-nitrophenyl)azo]-3-oxo-N-phenyl- typically involves the diazotization of 3-methoxy-5-nitroaniline followed by coupling with N-phenyl-3-oxobutanamide. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar diazotization and coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
Butanamide, 2-[(3-methoxy-5-nitrophenyl)azo]-3-oxo-N-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions typically target the azo group, converting it to corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic substitution reactions may involve reagents like sulfuric acid or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Products vary based on the oxidizing agent but may include nitro derivatives.
Reduction: Typically results in the formation of corresponding amines.
Aplicaciones Científicas De Investigación
Butanamide, 2-[(3-methoxy-5-nitrophenyl)azo]-3-oxo-N-phenyl- has several scientific research applications:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for potential therapeutic properties and as a marker in diagnostic assays.
Industry: Widely used in the production of paints, inks, and coatings due to its stability and vibrant color.
Mecanismo De Acción
The mechanism of action of Butanamide, 2-[(3-methoxy-5-nitrophenyl)azo]-3-oxo-N-phenyl- involves its interaction with molecular targets through its azo group. The compound can undergo reduction to form amines, which may interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and environment in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Butanamide, 2-[(2-methoxy-4-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxo-: Another azo compound with similar applications in dyes and pigments.
Indole derivatives: Compounds containing the indole nucleus, known for their diverse biological activities.
Uniqueness
Butanamide, 2-[(3-methoxy-5-nitrophenyl)azo]-3-oxo-N-phenyl- is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct color properties and stability. This makes it particularly valuable in applications requiring consistent and vibrant coloration .
Propiedades
Número CAS |
652139-51-0 |
|---|---|
Fórmula molecular |
C17H16N4O5 |
Peso molecular |
356.33 g/mol |
Nombre IUPAC |
2-[(3-methoxy-5-nitrophenyl)diazenyl]-3-oxo-N-phenylbutanamide |
InChI |
InChI=1S/C17H16N4O5/c1-11(22)16(17(23)18-12-6-4-3-5-7-12)20-19-13-8-14(21(24)25)10-15(9-13)26-2/h3-10,16H,1-2H3,(H,18,23) |
Clave InChI |
XQKNDLFASYZLNC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=CC(=CC(=C2)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3,6-Bis[2-[2-(2-chloroethoxy)ethoxy]ethoxy]acridine](/img/structure/B12522501.png)
![2-Chloro-N-[(pyridin-2-yl)carbamoyl]acetamide](/img/structure/B12522503.png)
![2-[Imino(phenyl)methyl]-5-nitroaniline](/img/structure/B12522506.png)
![1H-Indole, 2-[4-(2-phenylethyl)phenyl]-1-(phenylmethyl)-](/img/structure/B12522517.png)

![1-[(Piperidin-4-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole](/img/structure/B12522536.png)



![2-(Pyridin-4-yl)-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B12522549.png)
![({4-[2-(1,3-Benzothiazol-2-yl)ethenyl]phenyl}methylidene)propanedinitrile](/img/structure/B12522557.png)
